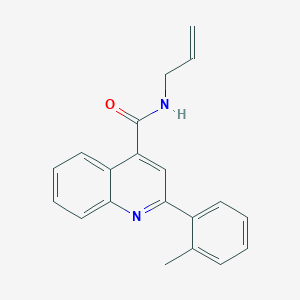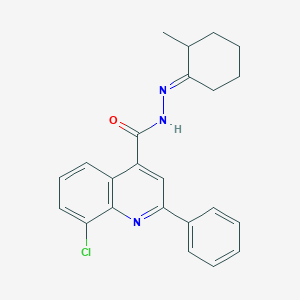
N-(4-methoxy-2-methylphenyl)-2-methyl-3-furamide
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-2-methyl-3-furamide, also known as MAF, is a synthetic compound that belongs to the family of furan-based compounds. The chemical structure of MAF comprises a furan ring, a methyl group, and a methoxy group attached to a phenyl ring. MAF has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxy-2-methylphenyl)-2-methyl-3-furamide is not fully understood. However, studies suggest that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. In addition, this compound has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-2-methylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been found to have low toxicity, which makes it a suitable candidate for further research. However, this compound has some limitations for lab experiments. The exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has low solubility in water, which could limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-2-methyl-3-furamide. One area of research is the optimization of its therapeutic potential. Studies could focus on identifying the specific enzymes and proteins that this compound targets and developing more potent analogs of this compound. Another area of research is the development of novel drug delivery systems for this compound. Studies could focus on developing formulations that improve the solubility and bioavailability of this compound. Finally, studies could focus on investigating the potential of this compound in combination with other anticancer agents for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-methylphenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-11(17-3)4-5-13(9)15-14(16)12-6-7-18-10(12)2/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBLDHBGCCMEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)


![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)

![7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4846936.png)
![N-(2,4-difluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4846943.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4846950.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4846968.png)
![3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)
![1-(cyclobutylcarbonyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4846992.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4847011.png)
